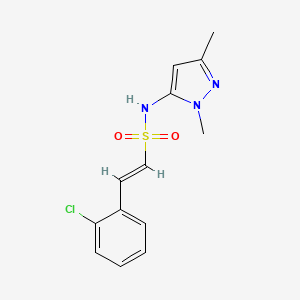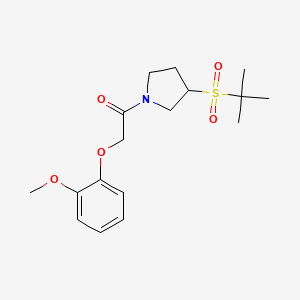![molecular formula C20H22N4O4S2 B2470572 N'-(2-Cyanophenyl)-N-{2-[1-(Thiophen-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamid CAS No. 898446-61-2](/img/structure/B2470572.png)
N'-(2-Cyanophenyl)-N-{2-[1-(Thiophen-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-cyanophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H22N4O4S2 and its molecular weight is 446.54. The purity is usually 95%.
BenchChem offers high-quality N1-(2-cyanophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-cyanophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photochrome Materialien
Photochrome Verbindungen ändern ihre Farbe bei Lichteinwirkung, was sie für optische Geräte, Sensoren und Datenspeicher wertvoll macht. Unsere Verbindung durchläuft reversible Cyclisierungs- und Cycloreversionsreaktionen, wenn sie mit UV- und sichtbarem Licht bestrahlt wird. Ihr Absorptionsmaximum liegt bei 501 nm in Hexan . Forscher können ihr Potenzial in photochromen Gläsern, intelligenten Fenstern und lichtreagierenden Materialien untersuchen.
Fluoreszierende Sonden
Die Fluoreszenzeigenschaften unserer Verbindung können für die biologische Bildgebung und Diagnostik genutzt werden. Durch die Anbindung dieses Moleküls an bestimmte Biomoleküle (z. B. Proteine, Nukleinsäuren) können Wissenschaftler zelluläre Prozesse visualisieren, Protein-Protein-Interaktionen untersuchen und Krankheitsmarker detektieren. Ihre Fluoreszenzintensität verändert sich während der Photochromie, was eine dynamische Sonde darstellt .
Medizinische Chemie
Thiophenderivate, wie unsere Verbindung, haben Wissenschaftler aufgrund ihres Potenzials als biologisch aktive Moleküle fasziniert. Medizinalchemiker können ihre Strukturmerkmale untersuchen, um neuartige Medikamente zu entwickeln. Die Cyanogruppe und der Thiophenrest können eine entscheidende Rolle bei der Modulation der biologischen Aktivität spielen . Weitere Studien könnten ihre Wechselwirkungen mit zellulären Zielstrukturen aufdecken.
Photovoltaik
Angesichts ihres photochromen Verhaltens und ihrer Absorptionseigenschaften könnte unsere Verbindung Anwendung in photovoltaischen Geräten finden. Forscher könnten ihr Potenzial als lichtabsorbierendes Material in Solarzellen untersuchen. Ihre reversible Cyclisierung könnte die Ladungstrennung und den Ladungstransport verbessern .
Eigenschaften
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c21-14-15-6-1-2-8-17(15)23-20(26)19(25)22-11-10-16-7-3-4-12-24(16)30(27,28)18-9-5-13-29-18/h1-2,5-6,8-9,13,16H,3-4,7,10-12H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFMMWBKHPCKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=CC=C2C#N)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2,4-dichlorophenyl)-5-isopropyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2470490.png)

![6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid](/img/structure/B2470494.png)
![(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2470495.png)

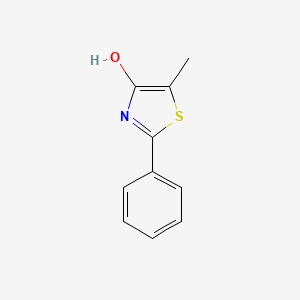
![4-methyl-3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2470498.png)
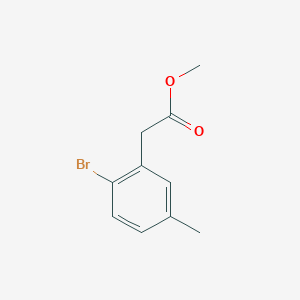
![4-methoxy-N-{[4-(2-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2470507.png)
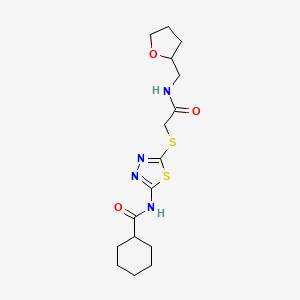
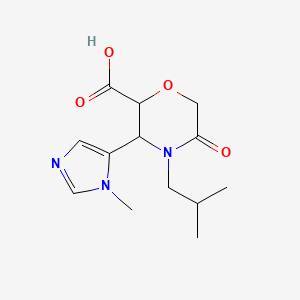
![2-Chloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2470510.png)
